molecular formula C12H3Br5O B14218857 2,3,4,6,9-Pentabromo-dibenzofuran CAS No. 617708-16-4

2,3,4,6,9-Pentabromo-dibenzofuran

Cat. No.: B14218857
CAS No.: 617708-16-4
M. Wt: 562.7 g/mol
InChI Key: SWLALQQSQUPMBZ-UHFFFAOYSA-N
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Description

2,3,4,6,9-Pentabromo-dibenzofuran is a brominated derivative of dibenzofuran, a polycyclic aromatic compound. It is characterized by the presence of five bromine atoms attached to the dibenzofuran structure. This compound belongs to the class of polybrominated dibenzofurans, which are known for their environmental persistence and potential toxicological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6,9-Pentabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the bromination reaction efficiently. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6,9-Pentabromo-dibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while reduction can produce less brominated dibenzofurans. Substitution reactions result in the formation of functionalized dibenzofuran derivatives .

Scientific Research Applications

2,3,4,6,9-Pentabromo-dibenzofuran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3,4,6,9-Pentabromo-dibenzofuran involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of genes involved in xenobiotic metabolism. This leads to the induction of phase I and phase II detoxification enzymes, which metabolize and eliminate the compound from the body .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,7,8-Pentabromodibenzofuran
  • 1,2,3,7,8-Pentabromodibenzofuran
  • 2,3,4,6,8-Pentabromodibenzofuran

Uniqueness

2,3,4,6,9-Pentabromo-dibenzofuran is unique due to its specific bromination pattern, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different environmental persistence, toxicity, and interaction with biological targets .

Properties

CAS No.

617708-16-4

Molecular Formula

C12H3Br5O

Molecular Weight

562.7 g/mol

IUPAC Name

1,4,6,7,8-pentabromodibenzofuran

InChI

InChI=1S/C12H3Br5O/c13-5-1-2-6(14)12-8(5)4-3-7(15)9(16)10(17)11(4)18-12/h1-3H

InChI Key

SWLALQQSQUPMBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Br)C3=CC(=C(C(=C3O2)Br)Br)Br)Br

Origin of Product

United States

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